6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolin-2-ium bromide
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Overview
Description
6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolin-2-ium bromide is a complex organic compound that belongs to the class of isoquinolinium salts This compound is characterized by its unique structure, which includes methoxy groups and a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolin-2-ium bromide typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxy-2-tetralone, which serves as a key intermediate. This intermediate undergoes a series of reactions, including esterification, Heck cross-coupling, Dieckmann condensation, and decarboxylation . The final step involves the quaternization of the isoquinoline nitrogen with a suitable alkylating agent, followed by the addition of bromide ion to form the desired isoquinolinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Key considerations include the selection of solvents, catalysts, and reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolin-2-ium bromide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoquinolinium salt can be reduced to form the corresponding isoquinoline derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium chloride or sodium iodide in polar solvents.
Major Products Formed
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the isoquinoline derivative.
Substitution: The major products are the corresponding halide salts.
Scientific Research Applications
6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolin-2-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolin-2-ium bromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction and gene expression. Its methoxy groups and isoquinolinium structure play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2-tetralone: A key intermediate in the synthesis of the target compound.
Isoquinoline derivatives: Compounds with similar core structures but different substituents.
Quinolinium salts: Compounds with a similar quaternary nitrogen structure.
Uniqueness
6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolin-2-ium bromide is unique due to its specific combination of methoxy groups and the isoquinolinium core
Properties
IUPAC Name |
methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium-2-yl)acetate;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18NO4.BrH/c1-17-12-6-10-4-5-15(9-14(16)19-3)8-11(10)7-13(12)18-2;/h6-8H,4-5,9H2,1-3H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAIETFBKQJPAZ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=[N+](CCC2=C1)CC(=O)OC)OC.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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